4-hydrazinyl-6-(methoxymethyl)pyrimidine
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Overview
Description
4-Hydrazinyl-6-(methoxymethyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are important electron-rich aromatic heterocycles that play a crucial role in various biological processes, including serving as building blocks of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-6-(methoxymethyl)pyrimidine typically involves the hydrazinolysis of appropriate pyrimidine derivatives. One common method includes the reaction of a pyrimidine precursor with hydrazine hydrate in ethanol under reflux conditions . This process yields the desired hydrazinyl derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-6-(methoxymethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce amines.
Scientific Research Applications
4-Hydrazinyl-6-(methoxymethyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-6-(methoxymethyl)pyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, making the compound useful in medicinal chemistry for targeting specific diseases .
Comparison with Similar Compounds
Similar Compounds
4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine: This compound shares the hydrazinyl group and pyrimidine core but differs in its substitution pattern, leading to different chemical and biological properties.
4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine: Similar in structure but with an additional methyl group, which can influence its reactivity and applications.
Uniqueness
4-Hydrazinyl-6-(methoxymethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxymethyl group provides additional sites for chemical modification, enhancing its versatility in synthetic and medicinal chemistry .
Properties
CAS No. |
1250551-30-4 |
---|---|
Molecular Formula |
C6H10N4O |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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